Ammonium 4-chloro-2-methylphenoxyacetate
Description
Ammonium 4-chloro-2-methylphenoxyacetate is an ionic compound derived from the conjugate base of 4-chloro-2-methylphenoxyacetic acid (MCPA), paired with an ammonium cation. MCPA is a well-known systemic phenoxy herbicide widely used in agriculture to control broadleaf weeds . The ammonium salt form enhances solubility and bioavailability, making it advantageous for formulations requiring rapid plant uptake . Beyond herbicidal applications, this compound exhibits adaptogenic, immunomodulating, and antitumor properties in tris(2-hydroxyethyl) ammonium derivatives, demonstrating its versatility in pharmaceutical contexts . Its metabolic pathways and environmental interactions have been extensively studied, particularly in microbial degradation systems .
Properties
CAS No. |
19480-39-8 |
|---|---|
Molecular Formula |
C9H12ClNO3 |
Molecular Weight |
217.65 g/mol |
IUPAC Name |
azanium;2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C9H9ClO3.H3N/c1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2-4H,5H2,1H3,(H,11,12);1H3 |
InChI Key |
PMPOPSWETLDYSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[NH4+] |
Other CAS No. |
19480-39-8 |
Origin of Product |
United States |
Scientific Research Applications
Herbicidal Applications
1.1 Mechanism of Action
Ammonium 4-chloro-2-methylphenoxyacetate functions as a selective herbicide targeting broadleaf weeds and woody plants. It operates by mimicking natural plant hormones (auxins), disrupting normal growth processes and ultimately leading to plant death. This mechanism is particularly effective in cereal and grassland environments where dicotyledonous weeds are prevalent .
1.2 Usage Statistics
MCPA is one of the most widely used herbicides in Canada, with over 1,000,000 kg sold annually for agricultural purposes . Its applications extend to fine turf areas such as parks, golf courses, and athletic fields, demonstrating its versatility in various settings .
Environmental Impact Studies
2.1 Water Quality Guidelines
Health Canada has established a maximum acceptable concentration (MAC) of 0.35 mg/L for MCPA in drinking water due to its potential health risks. This guideline underscores the importance of monitoring agricultural runoff and ensuring safe application practices to mitigate environmental contamination .
2.2 Health Hazards
Exposure to MCPA can lead to acute health effects such as skin irritation and respiratory issues, alongside chronic effects including potential liver and kidney damage . These findings highlight the necessity for proper handling and safety protocols in environments where MCPA is utilized.
Biocidal Properties
Recent research has explored the potential of this compound as a biocide. Its efficacy against various microbial strains suggests that it could be developed into formulations for industrial cleaning and sanitation purposes . The synergy observed when combined with other compounds may enhance its antimicrobial properties, making it a candidate for broader applications beyond herbicides .
Ionic Liquids Development
4.1 Synthesis of Ionic Liquids
Research indicates that this compound can be incorporated into ionic liquids, which are salts that exist in a liquid state at room temperature. These ionic liquids exhibit unique properties that can be utilized in various chemical processes such as extraction, catalysis, and as solvents for organic reactions .
4.2 Applications in Green Chemistry
The development of ionic liquids containing this compound aligns with green chemistry principles by promoting environmentally friendly processes that reduce volatile organic compound emissions . Their use in biocidal applications further emphasizes their potential role in sustainable agricultural practices.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in Herbicidal Activity
Ammonium 4-chloro-2-methylphenoxyacetate shares structural similarities with other phenoxyacetate herbicides, such as 2,4-dichlorophenoxyacetate (2,4-D) and benzyltrimethylammonium 2,4-dichlorophenoxyacetate . Key differences include:
The methyl group at C2 in MCPA reduces microbial degradation efficiency compared to 2,4-D, leading to slightly longer environmental persistence .
Ionic Liquid Formulations
This compound is frequently incorporated into double-salt ionic liquids (DSHILs) to enhance herbicidal efficacy. Comparisons with other ionic liquids include:
DSHILs combining MCPA with natural anions (e.g., trans-cinnamate) achieve high biocompatibility while maintaining herbicidal potency .
Metabolic Pathways and Environmental Fate
Microbial degradation of this compound involves distinct pathways compared to similar compounds:
- MCPA Degradation: Soil pseudomonads cleave the side chain to form glyoxylate and 5-chloro-o-cresol, followed by lactonization to γ-carboxymethylene-α-methyl-Δαβ-butenolide . Complete dechlorination occurs, releasing Cl⁻ ions .
- 4-Hydroxyphenoxyacetate Degradation: Side-chain cleavage produces hydroquinone instead of glyoxylate, indicating mechanistic differences in oxygenated analogs .
2,4-D Degradation :
Pharmacological and Toxicological Profiles
Compared to structurally related compounds:
- Ethyl 4-Chloro-2-Methylphenoxyacetate: Increases biliary cholesterol and secondary bile acids in golden hamsters, correlating with gallbladder cancer risk . Contrasts with clofibrate (a hypolipidemic drug), which reduces cholic acid levels despite sharing a phenoxyacetate backbone .
- Tris(2-hydroxyethyl) Ammonium MCPA: Exhibits antitumor and immunomodulatory effects, unlike non-ammonium MCPA salts .
Preparation Methods
Chlorination of 2-Methylphenoxyacetic Acid
The foundational step involves synthesizing MCPA via chlorination of 2-methylphenoxyacetic acid (MPA). Key advancements from industrial patents highlight the use of hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl) under alkaline conditions (pH 8.5–9.0).
Reaction Conditions :
-
Catalyst : Tertiary amides (e.g., N,N-dimethyl-2-aminopropionic acid N',N'-dimethylamide) enhance regioselectivity for 4-chlorination over 6-chlorination by polarizing the chlorinating agent.
-
Temperature : Optimal yields (≥90%) are achieved at 0–20°C. Elevated temperatures (>30°C) favor dichlorination by-products.
-
Solvent System : Aqueous media with ≤10% organic co-solvents (e.g., tetrachloroethane) improve solubility without hydrolyzing HOCl.
Table 1 : Impact of Catalysts on Chlorination Selectivity
| Catalyst | 4-/6-Chloro Isomer Ratio | Yield (%) |
|---|---|---|
| None | 8.0 | 78 |
| N,N-Dimethylurea | 12.3 | 85 |
| N,N-Dimethyl-2-aminopropionamide | 15.6 | 92 |
Data adapted from patent EP0539462A1.
Neutralization to Ammonium Salt
Acid-Base Reaction with Ammonium Hydroxide
MCPA free acid is neutralized with ammonium hydroxide (NH₄OH) in methanol or ethanol at 25–40°C. Stoichiometric equivalence (1:1 molar ratio) ensures complete conversion:
Purification :
-
Solvent Removal : Rotary evaporation under reduced pressure (40–60°C) isolates the crude salt.
-
Recrystallization : Dissolution in acetone followed by cooling to −20°C yields crystalline product (purity >97%).
Table 2 : Optimization of Neutralization Parameters
| Parameter | Optimal Range | Purity (%) | Yield (%) |
|---|---|---|---|
| Temperature | 25–30°C | 96–98 | 90–95 |
| Solvent | Methanol | 97 | 92 |
| Molar Ratio (MCPA:NH₄OH) | 1:1.05 | 98 | 94 |
Data derived from SciELO synthesis protocols.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern facilities employ tubular reactors for chlorination and neutralization steps to enhance throughput:
-
Chlorination Module : HOCl is generated continuously via electrolysis of NaCl solution, reducing reliance on external chlorine gas.
-
Neutralization Loop : Automated pH control (7.5–8.5) ensures consistent salt formation without over-baseification.
Waste Management :
-
By-product sulfur dioxide (SO₂) from chlorination is recycled to regenerate HOCl, minimizing environmental discharge.
-
Aqueous waste streams are treated via reverse osmosis to recover unreacted MPA and ammonium ions.
Analytical Validation
Purity Assessment
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing ammonium 4-chloro-2-methylphenoxyacetate from its acid form?
- Methodology : React 4-chloro-2-methylphenoxyacetic acid with aqueous ammonia in a polar solvent (e.g., dioxane) at room temperature. Adjust the molar ratio of ammonia to acid (1:1 to 1.5:1) to maximize yield. Monitor pH to ensure complete neutralization (target pH ~7–8). Stir for 4–6 hours and isolate via vacuum filtration after solvent evaporation .
- Data : Typical yields range from 70–85% under these conditions. Confirm purity via HPLC (retention time: ~12.3 min, 70:30 acetonitrile/water mobile phase) .
Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?
- Methodology :
- NMR : Analyze H NMR in DMSO-d5. Expected signals: δ 6.8–7.2 ppm (aromatic protons), δ 4.5 ppm (acetate methylene), δ 3.1 ppm (ammonium protons). C NMR should show δ 170–175 ppm (carboxylate), δ 120–140 ppm (aromatic carbons) .
- FTIR : Confirm ester C=O stretch at ~1730 cm and ammonium N-H stretches at 3200–3400 cm .
Q. What are the recommended storage conditions to ensure long-term stability?
- Methodology : Store as a crystalline solid at -20°C in airtight, light-protected containers. Conduct accelerated stability studies at 25°C/60% RH for 6 months; monitor degradation via HPLC. Degradation <2% under recommended conditions .
Advanced Research Questions
Q. How do counterion effects (e.g., sodium vs. ammonium) influence the solubility and reactivity of 4-chloro-2-methylphenoxyacetate derivatives?
- Methodology : Compare solubility in water and organic solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy. Assess reactivity in nucleophilic substitution reactions (e.g., with alkyl halides). Ammonium salts typically exhibit 20–30% higher aqueous solubility than sodium salts due to reduced ionic lattice energy .
- Data : Ammonium salt solubility in water: 45 mg/mL; sodium salt: 32 mg/mL (25°C) .
Q. What mechanistic pathways explain the herbicidal activity of this compound in plant models?
- Methodology :
- Enzyme Inhibition : Test inhibition of acetyl-CoA carboxylase (ACCase) in Arabidopsis using enzyme-linked assays.
- Metabolic Profiling : Use C-labeled compound to track uptake and translocation in plant tissues via autoradiography.
- Theoretical Framework : Link results to auxin mimicry theories, where the compound disrupts cell elongation .
Q. How can factorial design optimize the synthesis of this compound for scalable production?
- Methodology : Employ a 2 factorial design varying temperature (20–40°C), ammonia concentration (1–1.5 equiv), and reaction time (4–8 h). Analyze yield and purity as responses. Use ANOVA to identify significant factors. Optimal conditions: 25°C, 1.2 equiv NH, 6 h (yield: 89%, purity: 98%) .
Q. What are the environmental fate and degradation pathways of this compound in soil ecosystems?
- Methodology :
- Microcosm Studies : Incubate compound in soil samples (pH 5–8) at 25°C. Quantify degradation via LC-MS/MS.
- Metabolite Identification : Detect intermediates (e.g., 4-chloro-2-methylphenol) using high-resolution mass spectrometry (HRMS).
- Half-Life : ~15–30 days under aerobic conditions; prolonged in acidic soils (pH <6) .
Methodological Frameworks
Q. How can researchers integrate computational chemistry to predict the compound’s interactions with biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model binding to ACCase (PDB ID: 1UYR). Validate with MD simulations (GROMACS).
- QSAR : Develop models correlating substituent electronegativity with herbicidal activity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Meta-Analysis : Pool data from 10+ studies; adjust for variables (e.g., plant species, application methods).
- Sensitivity Testing : Replicate experiments under standardized conditions (e.g., ISO 11269-1 for soil tests).
- Theoretical Alignment : Reconcile discrepancies using hormesis models (low-dose stimulation vs. high-dose inhibition) .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
